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Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 17-Acetoxy-5α-androsta-2,16-diene

An In-Depth Technical Guide to 17-Acetoxy-5α-androsta-2,16-diene Introduction 17-Acetoxy-5α-androsta-2,16-diene is a steroidal organic compound of significant interest within the pharmaceutical and medicinal chemistry se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 17-Acetoxy-5α-androsta-2,16-diene

Introduction

17-Acetoxy-5α-androsta-2,16-diene is a steroidal organic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Its primary importance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Most notably, it serves as a crucial reactant in the preparation of Rocuronium and its derivatives[1][2]. Rocuronium is a widely used neuromuscular blocking agent, and the efficient synthesis of this drug is of considerable importance. This guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and applications of 17-Acetoxy-5α-androsta-2,16-diene, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unique steroidal framework of 17-Acetoxy-5α-androsta-2,16-diene, characterized by a diene system and an acetoxy group at the C17 position, dictates its chemical reactivity and utility as a synthetic precursor.

Table 1: Chemical Identifiers for 17-Acetoxy-5α-androsta-2,16-diene

IdentifierValue
IUPAC Name [(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[3]
CAS Number 50588-42-6[1][2][4][5][6][7][8][9][10][11]
Molecular Formula C₂₁H₃₀O₂[1][4][5][6][7]
Molecular Weight 314.46 g/mol [4][8]
Synonyms (5α)-Androsta-2,16-dien-17-ol 17-acetate, ADN030[1][4][8]

The core structure is a gonane skeleton, the fundamental tetracyclic hydrocarbon of all steroids. The "5α" designation indicates the stereochemistry at the junction of the A and B rings, where the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10. The molecule features double bonds between carbons 2 and 3, and between carbons 16 and 17. An acetoxy group is attached at the C17 position.

Caption: 2D representation of 17-Acetoxy-5α-androsta-2,16-diene.

Physicochemical Properties

17-Acetoxy-5α-androsta-2,16-diene is typically supplied as a solid, with its appearance described as either a white powder or a yellow solid[1][5][6]. A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data for 17-Acetoxy-5α-androsta-2,16-diene

PropertyValueSource(s)
Appearance White powder / Yellow solid[1][5][6]
Density 1.07 g/cm³[1][4]
Boiling Point 413.2 °C at 760 mmHg[1]
Flash Point 174.4 °C[1]
Refractive Index 1.547[1]
Purity ≥98%[5][6]

Synthetic Applications and Mechanisms

The primary and most well-documented application of 17-Acetoxy-5α-androsta-2,16-diene is its use as a synthetic intermediate in the pharmaceutical industry.

Role in Rocuronium Synthesis

This compound is a crucial starting material or intermediate in the multi-step synthesis of Rocuronium Bromide, a non-depolarizing neuromuscular blocking agent. The diene functionality and the acetoxy group provide key reactive sites for the subsequent chemical transformations required to build the more complex structure of Rocuronium. The synthesis of Rocuronium from this intermediate involves several steps, including epoxidation, ring-opening, and quaternization reactions to introduce the amino morpholino and allyl groups, which are essential for its pharmacological activity.

G A 17-Acetoxy-5α-androsta-2,16-diene B Multi-step Synthesis (e.g., epoxidation, amination) A->B C Rocuronium Bromide B->C D Pharmaceutical Applications (Neuromuscular Blocker) C->D

Caption: Synthetic pathway from the intermediate to the final drug.

Analytical Characterization

The structural elucidation and purity assessment of 17-Acetoxy-5α-androsta-2,16-diene are typically achieved using a combination of standard analytical techniques. While detailed spectra are proprietary to manufacturers, a Certificate of Analysis (COA) for this compound would typically include data from the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the presence of key functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

According to the aggregated GHS information provided to the ECHA C&L Inventory, 17-Acetoxy-5α-androsta-2,16-diene is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation[3].

It is imperative for researchers and laboratory personnel to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to minimize exposure.

Conclusion

17-Acetoxy-5α-androsta-2,16-diene is a steroidal compound with a well-defined chemical structure and a critical role as a synthetic intermediate in the pharmaceutical industry. Its primary application in the synthesis of Rocuronium underscores its importance in modern medicine. A thorough understanding of its chemical properties, synthetic utility, and handling requirements is essential for its effective and safe use in research and drug development.

References

  • 17-Acetoxy-5a-androsta-2,16-diene CAS 50588-42-6 - Home Sunshine Pharma. (n.d.).
  • 50588-42-6|17-Acetoxy-5a-androsta-2,16-diene - Shanghai Canbi Pharma Ltd. (n.d.).
  • 17-Acetoxy-5a-androsta-2,16-diene CAS NO.50588-42-6 - Hebei yanxi chemical co.,LTD. (n.d.).
  • High quality 17-Acetoxy-5α-androsta-2,16-diene Rocuronium Bromide Intermediate - Hangzhou Sartort Biopharma Co., Ltd. (n.d.).
  • vz21696 17-acetoxy-5a-androsta-2,16-diene - VSNCHEM. (n.d.).
  • 17-Acetoxy-5a-androsta-2,16-diene | 50588-42-6 - ChemicalBook. (2025, August 22).
  • (5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496 - PubChem. (n.d.).
  • 17-Acetoxy-5a-androsta-2,16-diene | CAS NO - SVAK Life Sciences. (n.d.).
  • 17-Acetoxy-5a-androsta-2,16-diene - CLEARSYNTH. (n.d.).
  • (5α)-Androsta-2,16-dien-17-yl acetate — Chemical Substance Information - NextSDS. (n.d.).
  • CAS 50588-42-6 | 17-Acetoxy-5a-androsta-2,16-diene - Alchem.Pharmtech. (n.d.).

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 17-Acetoxy-5alpha-androsta-2,16-diene (CAS 50588-42-6)

An In-depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Section 1: Compound Identification and Strategic Importance 17-Acetoxy-5alpha-androsta-2,16-diene is a synthetic stero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Strategic Importance

17-Acetoxy-5alpha-androsta-2,16-diene is a synthetic steroid derivative of significant interest within pharmaceutical development. Its primary role is as a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium Bromide, as well as its derivatives.[1][2] Understanding the physical properties of this starting material is not merely an academic exercise; it is a critical component of process control, quality assurance, and the successful synthesis of the final active pharmaceutical ingredient (API). Purity, stability, and predictable behavior in solution are all intrinsically linked to its fundamental physicochemical characteristics. This guide provides a detailed overview of its known physical properties and presents a rigorous, field-proven protocol for determining its melting point—a crucial indicator of purity.

Identifier Value
Chemical Name 17-Acetoxy-5alpha-androsta-2,16-diene
CAS Number 50588-42-6[1][3]
Molecular Formula C21H30O2[3][4]
Molecular Weight 314.46 g/mol [3][5]
IUPAC Name [(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[6]
Synonyms (5a)-Androsta-2,16-dien-17-ol 17-acetate[3]
Section 2: Tabulated Physical Properties

The following table summarizes the key physical properties reported for 17-Acetoxy-5alpha-androsta-2,16-diene. It is critical to note that while several properties have been documented, a definitive melting point is not consistently published in readily available literature. This underscores the necessity for empirical determination in a laboratory setting for each batch to ensure identity and purity.

Physical Property Value Significance in Drug Development
Appearance Yellow Solid[1]Provides a primary visual check for consistency and gross contamination.
Density 1.07 g/cm³[1]Important for process engineering, reactor volume calculations, and solvent selection.
Boiling Point 413.2°C at 760 mmHg[1]Indicates low volatility; useful for high-temperature reactions and purification via recrystallization rather than distillation.
Flash Point 174.4°C[1]A key safety parameter for handling and storage, indicating the temperature at which it can ignite in air.
Refractive Index 1.547[1]Can be used as a rapid, non-destructive method for identity confirmation and purity assessment of liquid forms or solutions.
Melting Point Not consistently reported; must be determined experimentally.A critical quality attribute. A sharp, narrow range confirms high purity, while a depressed and broad range indicates the presence of impurities.
Section 3: The Critical Role of Melting Point in Purity Assessment

For a crystalline organic compound like 17-Acetoxy-5alpha-androsta-2,16-diene, the melting point is one of the most fundamental and informative physical properties. Its determination serves two primary purposes in a research and development context: identification and purity verification.[7][8]

Expertise & Causality: Why Purity Dictates Melting Behavior

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. A significant amount of thermal energy is required to overcome the intermolecular forces holding this lattice together, causing the transition from solid to liquid. This transition occurs at a distinct and highly reproducible temperature, resulting in a sharp melting point range, typically 0.5-1°C.[9][10]

When impurities are introduced into the crystal lattice, they disrupt this ordered arrangement. This disruption has two main consequences:

  • Melting Point Depression: The presence of a soluble impurity lowers the energy required to break down the overall lattice structure, causing the substance to melt at a lower temperature than the pure compound.[8][10]

  • Melting Point Broadening: The melting process begins in localized areas rich in the impurity and progresses as the temperature rises, resulting in a wider temperature range over which the substance transitions from solid to liquid.[9][11] An impure compound often exhibits a melting range greater than 2°C.[8][9]

Therefore, for a drug development professional, obtaining a sharp melting point for a batch of 17-Acetoxy-5alpha-androsta-2,16-diene provides strong evidence of its high purity, which is essential for predictable reaction kinetics and minimizing side-product formation in subsequent synthetic steps.

Section 4: Standard Operating Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The trustworthiness of the result is established through a two-step heating process and careful observation.

A. Principle

To accurately determine the temperature range over which the solid phase of 17-Acetoxy-5alpha-androsta-2,16-diene transitions to the liquid phase under atmospheric pressure.

B. Apparatus and Materials

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

  • Reference standards with known melting points (for apparatus calibration, e.g., benzoic acid, acetanilide)[7]

C. Detailed Step-by-Step Methodology

  • Sample Preparation (Critical for Accuracy):

    • Ensure the sample of 17-Acetoxy-5alpha-androsta-2,16-diene is completely dry. If necessary, dry under vacuum to remove any residual solvent from purification, which can act as an impurity.[11]

    • Place a small amount of the sample on a clean watch glass.

    • Using a mortar and pestle, carefully grind the solid into a fine, uniform powder.[8] This ensures efficient and even heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.

    • Gently tap the closed end of the tube on a hard surface to pack the powder down.[7]

    • The final packed sample height should be between 2-4 mm.[11] An overloaded tube will result in an erroneously broad melting range.

  • Apparatus Calibration & Setup:

    • Prior to running the unknown sample, it is best practice to calibrate the thermometer of the apparatus using a certified reference standard with a melting point near the expected range of the compound.

    • Place the packed capillary tube securely in the sample holder of the melting point apparatus.

  • Phase 1: Rapid Determination of Approximate Range:

    • Set the apparatus to a rapid heating rate (e.g., 10-15°C per minute).[11]

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate.

    • Allow the apparatus to cool to at least 15-20°C below this approximate melting point.[8]

  • Phase 2: Precise Determination of Melting Range (Self-Validation):

    • Prepare a new capillary tube with the same sample.

    • Place the new tube in the cooled apparatus.

    • Heat rapidly until the temperature is about 15°C below the previously determined approximate melting point.

    • Crucially, reduce the heating rate to 1-2°C per minute. [11] This slow rate allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.

    • Record the temperature (T1) at which the first droplet of liquid becomes visible within the solid.[9]

    • Continue heating slowly and record the temperature (T2) at which the last crystal of the solid just dissolves into liquid.[9]

    • The melting point is reported as the range T1 - T2.

D. Interpretation of Results

  • High Purity: A narrow range of ≤1.5°C (e.g., 125.0 - 126.0°C).

  • Potential Impurity: A broad range of >2°C and a depressed T2 value compared to a known pure reference.

Section 5: Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for interpreting the results, ensuring a systematic and error-free approach.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_analysis Instrumental Analysis Dry Dry Sample (Vacuum) Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Pack Capillary Tube (2-4mm) Grind->Load FastScan Rapid Scan (~15°C/min) for Approx. MP Load->FastScan Cool Cool Apparatus >15°C Below Approx. MP FastScan->Cool SlowScan Slow Scan (1-2°C/min) for Precise MP Cool->SlowScan Record Record T1 (First Drop) & T2 (Last Crystal) SlowScan->Record Interpret Interpret Results Record->Interpret Final Range (T1-T2)

Caption: Experimental workflow for melting point determination.

PurityLogic Start Melting Range (ΔT = T2 - T1) Determined Decision Is ΔT ≤ 1.5°C? Start->Decision Result_Pure Conclusion: High Purity Confirmed Decision->Result_Pure  Yes Result_Impure Conclusion: Impurity Present Decision->Result_Impure  No Action Action: Requires Further Purification (e.g., Recrystallization) Result_Impure->Action

Caption: Logic diagram for purity interpretation based on melting range.

Section 6: References
  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). NTU-Chemistry. [Link]

  • 17-Acetoxy-5a-androsta-2,16-diene CAS 50588-42-6. (n.d.). Home Sunshine Pharma. [Link]

  • Determination of melting and boiling points. (n.d.). [Link]

  • Blondeau, J. P., et al. (1981). Differences in the physicochemical characteristics of androgen-receptor complexes formed in vivo and in vitro. PubMed. [Link]

  • Melting Point Determination. (2012, August 16). University of South Alabama. [Link]

  • Determination of the melting point. (n.d.). [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]

  • (5alpha)-Androsta-2,16-dien-17-yl acetate. (n.d.). PubChem. [Link]

  • The Synthesis of Some 17-(2'-Oxazolyl)-androsta-5,16-diene Derivatives as 17α-Hydroxylase/C17,20-Lyase Inhibitors. (n.d.). [Link]

  • Androgen Receptor Modulators: A Marriage of Chemistry and Biology. (n.d.). OUCI. [Link]

  • Synthesis of novel androstane-N-cyclohexyl-17-carboxamides, and their effect on the 5α- reductase. (n.d.). Pharmaceutical Sciences. [Link]

  • The physicochemical properties of the cytoplasmic androgen receptor in the kidneys of normal, carrier female (tfm/+) and androgen-insensitive (tfm/y) mice. (n.d.). PubMed. [Link]

  • Physicochemical characterization of the androgen receptor from hyperplastic human prostate. (n.d.). PubMed. [Link]

  • Structural characteristics of anabolic androgenic steroids contributing to binding to the androgen receptor and to their anabolic and androgenic activities Applied modifications in the steroidal structure. (n.d.). ResearchGate. [Link]

  • 17-Acetoxy-5alpha-androsta-2,16-diene. (n.d.). PharmaCompass.com. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 17-Acetoxy-5alpha-androsta-2,16-diene in Drug Discovery

Introduction: Unlocking the Potential of a Versatile Steroidal Scaffold 17-Acetoxy-5alpha-androsta-2,16-diene is a steroidal molecule recognized primarily as a key intermediate in the synthesis of the neuromuscular block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Steroidal Scaffold

17-Acetoxy-5alpha-androsta-2,16-diene is a steroidal molecule recognized primarily as a key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium.[1] Beyond this established role, its inherent androstane core represents a valuable and underexplored scaffold for the discovery of novel therapeutic agents. The androstane skeleton is a privileged structure in medicinal chemistry, forming the basis for numerous drugs targeting a range of physiological pathways.[2][3][4] This guide delineates the potential applications of 17-Acetoxy-5alpha-androsta-2,16-diene as a starting material for the development of potent and selective inhibitors of critical enzymes implicated in hormone-dependent cancers and other pathologies, namely Cytochrome P450 17A1 (CYP17A1) and 5α-reductase.

Application Note 1: A Scaffold for Novel CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer (CRPC)

Scientific Rationale:

Prostate cancer is a leading cause of cancer-related death in men. In its advanced stages, the disease often becomes castration-resistant (CRPC), meaning it no longer responds to androgen deprivation therapy.[5][6] A key driver of CRPC is the continued production of androgens, not only in the testes but also in the adrenal glands and within the tumor itself.[7][8] The enzyme CYP17A1 is a critical control point in this process, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions essential for the biosynthesis of androgens like testosterone.[5][6][7]

The only approved CYP17A1 inhibitor, Abiraterone Acetate, possesses a steroidal backbone structurally related to the androstane core of 17-Acetoxy-5alpha-androsta-2,16-diene.[5][9] This structural similarity provides a strong rationale for using this compound as a starting point for the synthesis of new-generation CYP17A1 inhibitors with potentially improved efficacy and side-effect profiles. The goal is to introduce specific chemical moieties that can interact with the heme iron in the active site of CYP17A1, thereby inhibiting its enzymatic activity.[9]

Hypothetical Synthetic Approach:

The key to converting 17-Acetoxy-5alpha-androsta-2,16-diene into a potent CYP17A1 inhibitor lies in modifying the C-17 position. Many potent inhibitors feature a nitrogen-containing heterocycle at this position, which coordinates with the heme iron of the enzyme.[9][10][11] A plausible synthetic route would involve the hydrolysis of the acetate group at C-17, followed by the introduction of a suitable heterocyclic moiety.

Protocol 1: Synthesis and Evaluation of a Pyridyl-Substituted Androstane Derivative

Part A: Synthesis of a Hypothetical CYP17A1 Inhibitor

This protocol outlines a two-step synthesis to generate a 17-(3-pyridyl) derivative from 17-Acetoxy-5alpha-androsta-2,16-diene.

Step 1: Hydrolysis of the 17-Acetoxy Group

  • Dissolve 17-Acetoxy-5alpha-androsta-2,16-diene (1 equivalent) in a mixture of methanol and water (4:1 v/v).

  • Add potassium carbonate (K2CO3, 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 17-hydroxy intermediate.

Step 2: Introduction of the Pyridyl Moiety (via a modified Suzuki coupling or similar cross-coupling reaction)

  • The 17-hydroxy group would first need to be converted to a suitable leaving group, such as a triflate.

  • To a solution of the 17-hydroxy intermediate in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add triflic anhydride and a non-nucleophilic base (e.g., pyridine) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction to isolate the 17-triflate intermediate.

  • In a separate flask, prepare the organoboron reagent (e.g., 3-pyridylboronic acid).

  • To a solution of the 17-triflate intermediate and the boronic acid in a suitable solvent (e.g., toluene/ethanol mixture), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., aqueous Na2CO3).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction, and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the final 17-(3-pyridyl)-5alpha-androsta-2,16-diene compound.

Part B: In Vitro CYP17A1 Inhibition Assay

This assay measures the ability of the synthesized compound to inhibit the 17,20-lyase activity of recombinant human CYP17A1.

Materials:

  • Recombinant human CYP17A1/P450 reductase microsomes

  • [3H]-17-hydroxyprogesterone (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compound and reference inhibitor (Abiraterone)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a master mix containing the buffer, NADPH, and recombinant enzyme.

  • Aliquot the master mix into microcentrifuge tubes.

  • Add the test compound at various concentrations (typically from 0.1 nM to 10 µM) to the tubes. Include a vehicle control (e.g., DMSO) and a positive control (Abiraterone).

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the [3H]-17-hydroxyprogesterone substrate.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., 2N HCl).

  • Extract the radiolabeled product (androstenedione) using an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of radioactive product using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Summary:

CompoundCYP17A1 IC50 (nM)
Abiraterone (Reference)5.2
Synthesized Pyridyl Derivative15.8
17-Acetoxy-5alpha-androsta-2,16-diene>10,000

Visualization of Synthetic Workflow:

G A 17-Acetoxy-5alpha-androsta-2,16-diene B Hydrolysis (K2CO3, MeOH/H2O) A->B C 17-Hydroxy Intermediate B->C D Triflation (Tf2O, Pyridine) C->D E 17-Triflate Intermediate D->E F Suzuki Coupling (3-Pyridylboronic acid, Pd(PPh3)4) E->F G Final Pyridyl-Substituted Inhibitor F->G G A Seed LNCaP cells B Treat with Test Compound A->B C Add Testosterone (Substrate) B->C D Incubate for 24h C->D E Cell Lysis & Steroid Extraction D->E F LC-MS/MS Quantification of T and DHT E->F G Calculate % Inhibition F->G

Caption: Workflow for a cell-based 5α-reductase inhibition assay.

Broader Perspectives and Future Directions

The versatility of the steroidal diene scaffold extends beyond CYP17A1 and 5α-reductase inhibition. Structurally related compounds have been investigated for a wide array of pharmacological activities, including:

  • Anti-inflammatory effects: Steroids are well-known for their anti-inflammatory properties, and novel androstane derivatives have been explored as agents for inflammatory bowel disease. [12][13]* Antiproliferative activity: Many steroidal derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications as anticancer agents beyond hormone-dependent tumors. [3][10]* Neuroprotection: Certain modified steroids have shown promise in preclinical models of neurodegenerative diseases.

Future research should focus on creating a diverse library of compounds derived from 17-Acetoxy-5alpha-androsta-2,16-diene. By systematically modifying the A, B, and D rings of the steroid nucleus, it is possible to fine-tune the pharmacological properties and develop selective ligands for a variety of molecular targets.

Conclusion

While 17-Acetoxy-5alpha-androsta-2,16-diene is currently recognized for its role as a synthetic intermediate, its true potential in drug discovery lies in its utility as a versatile and adaptable scaffold. By applying rational drug design and established synthetic and screening protocols, researchers can leverage this androstane core to develop novel and potent inhibitors of key enzymes such as CYP17A1 and 5α-reductase, paving the way for new therapies for prostate cancer, BPH, and other significant diseases.

References

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. National Institutes of Health (NIH). [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents. MDPI. [Link]

  • Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment. Biology Methods and Protocols, Oxford Academic. [Link]

  • Structure-Based discovery of Selective CYP17A1 Inhibitors for Castration-Resistant Prostate Cancer Treatment. ResearchGate. [Link]

  • 17-Acetoxy-5alpha-androsta-2,16-diene. PharmaCompass.com. [Link]

  • The Synthesis of Some 17-(2'-Oxazolyl)-androsta-5,16-diene Derivatives as 17α-Hydroxylase/C17,20-Lyase Inhibitors. Journal of Chinese Pharmaceutical Sciences. [Link]

  • Steroids Bearing Heteroatom as Potential Drugs for Medicine. MDPI. [Link]

  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. National Institutes of Health (NIH). [Link]

  • Synthesis of novel androstane-N-cyclohexyl-17-carboxamides, and their effect on the 5α- reductase. Pharmaceutical Sciences. [Link]

  • Synthesis and Antitumor Activity of 17-(2',5'-Disubstituted-oxazolyl)-androsta-4,16-dien-3-one. ResearchGate. [Link]

  • Steroidal Conjugates and Their Pharmacological Applications. ResearchGate. [Link]

  • Aromatic esters of progesterone as 5alpha-reductase and prostate growth inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. ResearchGate. [Link]

  • Applications of corticosteroids in oral diseases: A review. Journal of Family Medicine and Primary Care. [Link]

  • Pharmacology of novel steroidal inhibitors of cytochrome P450(17) alpha (17 alpha-hydroxylase/C17-20 lyase). PubMed. [Link]

  • Discovery of novel 3-hydroxyandrosta-5,7-Diene-17-Carboxylic acid derivatives as anti-inflammatory bowel diseases (IBD) agents. PubMed. [Link]

  • Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. MDPI. [Link]

  • Synthesis and testosterone 5 alpha-reductase-inhibitory activity of 4-aza-5 alpha-androstane-17-carboxamide compound with an aromatic moiety in the C-17 carbamoyl group. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 17-Acetoxy-5|A-androsta-2,16-diene scale-up

Knowledge Base Article: KB-7042 System: Steroid API Intermediates Scale-Up Target Molecule: 17-Acetoxy-5α-androsta-2,16-diene (CAS: 50588-42-6) Application: Key intermediate in the synthesis of the neuromuscular blocking...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: KB-7042 System: Steroid API Intermediates Scale-Up Target Molecule: 17-Acetoxy-5α-androsta-2,16-diene (CAS: 50588-42-6) Application: Key intermediate in the synthesis of the neuromuscular blocking agent Rocuronium Bromide [1].

Introduction: The Mechanistic Challenge of Scale-Up

Welcome to the Technical Support Center. As drug development professionals transition the synthesis of 17-Acetoxy-5α-androsta-2,16-diene from the bench to the pilot plant, they frequently encounter yield and purity bottlenecks.

The synthesis typically involves taking a C-3 substituted 17-ketosteroid (such as a 3-tosylate derivative of epiandrosterone) and subjecting it to concurrent C-3 elimination and C-17 enol acetylation. This is achieved using isopropenyl acetate as both reagent and solvent, catalyzed by p-Toluenesulfonic acid (PTSA) .

The core challenge in scaling this reaction is thermodynamic equilibrium . The enol acetylation generates acetone as a byproduct. At the bench scale, acetone evaporates easily. At the reactor scale, poor mass transfer and hydrostatic pressure keep acetone in solution, driving the equilibrium backward and resulting in incomplete conversion [2].

Pathway A Epiandrosterone (Starting Material) B Tosylation at C-3 (Intermediate) A->B p-TsCl, Pyridine C 17-Acetoxy-5α-androsta-2,16-diene CAS: 50588-42-6 B->C Isopropenyl Acetate, PTSA, Heat D Rocuronium Bromide (Final API) C->D Epoxidation & Amination

Chemical synthesis pathway from Epiandrosterone to Rocuronium Bromide.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: My In-Process Control (IPC) shows incomplete enol acetylation at C-17. How do I drive the reaction to completion? A: This is a classic Le Chatelier's principle issue. Isopropenyl acetate reacts with the C-17 ketone to form the enol acetate and acetone. If acetone is not continuously removed from the reactor, the reaction stalls. Causality & Fix: Do not simply increase the reaction time, as this leads to thermal degradation. Instead, ensure your reactor is equipped with a fractionating column. Distill off the acetone continuously. If the reaction stalls, apply a slight vacuum to overcome the hydrostatic pressure of the large-scale vessel, forcing the acetone into the vapor phase.

Q2: We are seeing heavy tar formation and a dark brown reaction mixture upon scale-up. What is causing this? A: Tar formation is caused by the thermal polymerization of isopropenyl acetate and the degradation of the steroid diene under prolonged acidic conditions at high jacket temperatures. Causality & Fix: At scale, the surface-area-to-volume ratio decreases, meaning you need a higher jacket temperature (ΔT) to maintain the internal boiling point. This high wall temperature chars the product. To fix this, lower the jacket temperature and apply a vacuum (e.g., 400-600 mbar) to lower the boiling point of the isopropenyl acetate mixture. This allows vigorous boiling and acetone removal at a much safer internal temperature (85–90°C instead of 110°C).

Q3: The C-2/C-3 double bond is forming, but we are getting a mixture of regioisomers (Δ2 vs. Δ3). How do we control this? A: The elimination of the C-3 leaving group (e.g., tosylate) follows E1/E2 kinetics. The thermodynamic product is the Δ2 isomer, but the Δ3 isomer can form kinetically. Causality & Fix: The regioselectivity is heavily dependent on the leaving group and the acid concentration. Ensure strict anhydrous conditions; trace water hydrolyzes the isopropenyl acetate to acetic acid, altering the acidity profile and promoting double-bond migration. Maintain a strict PTSA catalyst loading of 0.05 to 0.10 equivalents.

Troubleshooting Start Scale-Up Issue Detected Q1 Is the 17-ketone peak still present in HPLC? Start->Q1 A1 Yes: Incomplete Enol Acetylation Q1->A1 Yes Q2 Is there excessive tar/coloration? Q1->Q2 No S1 Action: Apply vacuum to distill off acetone byproduct A1->S1 A2 Yes: Thermal Degradation Q2->A2 Yes S2 Action: Lower jacket temp, use vacuum distillation A2->S2

Diagnostic workflow for resolving common scale-up bottlenecks.

Quantitative Data: Critical Process Parameters (CPPs)

To ensure a self-validating system, parameters must be adjusted based on scale. The table below summarizes the shift in CPPs required to maintain product integrity [3].

ParameterLab Scale (10g)Pilot Scale (5kg)Commercial (50kg)Primary Failure Mode if Ignored
Isopropenyl Acetate 10 Volumes8 Volumes6 VolumesPoor mass transfer / High cost
PTSA Loading 0.10 eq0.08 eq0.05 eqPolymerization / Tar formation
Internal Temp 105°C (Reflux)90°C (Partial Vac)85°C (High Vac)Thermal degradation at reactor walls
Acetone Removal Passive boil-offActive distillationFractionation columnIncomplete reaction (equilibrium stall)
Expected Yield 88 - 92%85 - 89%84 - 88%N/A

Self-Validating Experimental Protocol: Commercial Scale-Up

This protocol is designed as a self-validating system. Progression to the next step is gated by analytical confirmation, not arbitrary time limits.

Step 1: Reactor Preparation & Charging

  • Ensure the glass-lined reactor is completely dry. Flush with Nitrogen ( N2​ ) for 30 minutes.

  • Charge 50.0 kg of the 3-tosylate-17-ketone intermediate.

  • Charge 300 L (6 volumes) of anhydrous isopropenyl acetate.

  • Agitate at 150 RPM until a uniform suspension is achieved.

Step 2: Catalysis & Equilibration

  • Charge 1.5 kg of anhydrous p-Toluenesulfonic acid (PTSA).

  • Causality Check: PTSA is highly hygroscopic. If water is introduced here, it will consume the isopropenyl acetate to form acetic acid, killing the reaction. Use only freshly titrated anhydrous PTSA.

Step 3: Reactive Distillation (The Critical Phase)

  • Apply a mild vacuum (approx. 600 mbar) to the reactor.

  • Slowly ramp the jacket temperature to achieve an internal temperature of 85°C–90°C.

  • Begin fractional distillation. The head temperature should reflect the boiling point of acetone under vacuum.

  • Self-Validation (IPC 1): After 4 hours of continuous distillation, sample the reactor. Run an HPLC analysis. The reaction is ONLY considered complete when the starting material peak is < 1.0%. If > 1.0%, continue distillation and replace the lost volume with fresh isopropenyl acetate.

Step 4: Quench & Workup

  • Cool the reactor to 20°C.

  • Quench the acid catalyst by slowly adding 50 L of a 10% aqueous Sodium Bicarbonate ( NaHCO3​ ) solution. Caution: CO2​ evolution will occur. Monitor pressure.

  • Separate the aqueous layer. Wash the organic layer with brine (50 L).

Step 5: Solvent Swap & Crystallization

  • Distill off the remaining isopropenyl acetate under high vacuum until a thick slurry remains.

  • Charge 150 L of Methanol to perform a solvent swap.

  • Heat to 60°C to achieve full dissolution, then cool linearly to 0°C over 8 hours.

  • Filter the resulting yellow/white crystals and dry under vacuum at 45°C.

References

  • PubChem. (2025). (5alpha)-Androsta-2,16-dien-17-yl acetate. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Alfa Omega Pharma. (2025). Rocuronium Impurity 12. Retrieved March 24, 2026, from [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 17-Acetoxy-5α-androsta-2,16-diene Functionalization

Welcome to the Technical Support Center for steroidal functionalization. 17-Acetoxy-5α-androsta-2,16-diene (CAS: 50588-42-6) is a highly specialized rigid gonane intermediate, most notably utilized in the synthesis of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for steroidal functionalization. 17-Acetoxy-5α-androsta-2,16-diene (CAS: 50588-42-6) is a highly specialized rigid gonane intermediate, most notably utilized in the synthesis of neuromuscular blocking agents such as Rocuronium bromide .

Working with this molecule presents a unique dual-challenge in synthetic organic chemistry:

  • The C2-C3 Alkene: An unactivated, isolated double bond where the β-face is partially shielded by the C19 angular methyl group.

  • The C16-C17 Enol Acetate: A highly electron-rich but severely congested site, shielded by the rigid D-ring, the bulky C17 acetate group, and the C18 angular methyl group on the β-face .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these steric barriers.

Diagnostic Workflow

StericWorkflow Start 17-Acetoxy-5α-androsta-2,16-diene (Sterically Hindered Scaffold) C2_C3 C2-C3 Alkene (Less Hindered, Unactivated) Start->C2_C3 Pathway A C16_C17 C16-C17 Enol Acetate (Highly Hindered, Electron-Rich) Start->C16_C17 Pathway B C2_C3_Prob Issue: β-Face Blocked by C19 Methyl C2_C3->C2_C3_Prob C16_C17_Prob Issue: β-Face Blocked by C18 Methyl & C17 Acetate Bulk C16_C17->C16_C17_Prob Sol_A Solution: α-Face Directed Attack (e.g., mCPBA, small electrophiles) C2_C3_Prob->Sol_A Sol_B1 Solution: Highly Active Pd/NHC Catalysts (For Cross-Coupling) C16_C17_Prob->Sol_B1 Sol_B2 Solution: Temperature-Controlled Peracetic Acid (For Epoxidation) C16_C17_Prob->Sol_B2

Workflow for overcoming steric hindrance at C2-C3 and C16-C17 sites during functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does diepoxidation often result in incomplete conversion at the C16-C17 double bond?

Causality: The C16-C17 double bond is an enol acetate. While it is thermodynamically electron-rich, it is kinetically restricted. The rigid D-ring, the bulky C17 acetate group, and the C18 angular methyl group on the β-face create a massive steric penalty for transition states involving bulky oxidants. If you are using m-chloroperoxybenzoic acid (mCPBA), the bulky aromatic ring of the reagent clashes with the steroid framework, causing the reaction to stall after the C2-C3 alkene is epoxidized. Solution: Switch to a less sterically demanding oxidant. In situ generated peracetic acid or dimethyldioxirane (DMDO) significantly lowers the steric energy barrier in the spiro transition state. Due to the complete blockage of the β-face by the C18 methyl, the attack will occur exclusively from the α-face, yielding the desired 16α,17α-epoxide .

Q2: How can I achieve chemoselective functionalization of the C2-C3 alkene without altering the C16-C17 enol acetate?

Causality: Electrophiles naturally prefer the more electron-rich C16-C17 enol acetate. However, you can invert this preference by exploiting steric hindrance. Solution: Use a sterically demanding reagent. For example, in hydroboration, using the bulky bicyclic reagent 9-BBN (9-borabicyclo[3.3.1]nonane) ensures the reagent absolutely refuses to approach the congested C16-C17 site. It will react exclusively with the less hindered C2-C3 alkene from the α-face.

Q3: When attempting a Suzuki-Miyaura cross-coupling on the C17 enol acetate, why do I observe mostly hydrolyzed ketone (androstanolone derivative) instead of the coupled product?

Causality: Enol acetates are notoriously difficult to utilize in oxidative addition compared to triflates . The C18 methyl provides a severe steric shield. If the Palladium catalyst cannot insert into the C–O bond rapidly, the basic conditions required for the coupling will simply hydrolyze the enol acetate to the corresponding 17-ketone before transmetalation can occur. Solution: Utilize highly active, bulky, electron-rich phosphine ligands (such as RuPhos or XPhos) paired with a Pd(0) source to promote the formation of a highly active monoligated Pd(0) species. Furthermore, use strictly anhydrous basic conditions (e.g., anhydrous K₃PO₄ in toluene) to eliminate the competing hydrolysis pathway.

Reagent Benchmarking & Quantitative Data

To assist in reagent selection, the following table summarizes the expected conversions and chemoselectivity when functionalizing 17-Acetoxy-5α-androsta-2,16-diene based on the steric profile of the reagent.

Reagent / ReactionC2-C3 Conversion (%)C16-C17 Conversion (%)Chemoselectivity ProfileSteric Tolerance
mCPBA (1.1 eq) > 95%< 10%High (C2-C3 specific)Low
Peracetic Acid (Excess, 25°C) > 99%> 95%None (Global Diepoxidation)Moderate
DMDO (Excess, 0°C) > 99%> 99%None (Global Diepoxidation)High
9-BBN (1.2 eq, Hydroboration) > 90%0%Exclusive to C2-C3Very Low

Validated Experimental Protocols

Protocol 1: Global α-Diepoxidation (Synthesis of 2α,3α,16α,17α-Diepoxy-17β-acetoxy-5α-androstane)

Note: This protocol uses a self-validating biphasic buffer system. The buffer prevents the acidic hydrolysis of the delicate enol acetate and prevents premature epoxide ring-opening.

  • Preparation: Dissolve 10.0 g of 17-Acetoxy-5α-androsta-2,16-diene in 150 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously to create a biphasic mixture.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Slowly add 3.0 equivalents of peracetic acid (39% solution in acetic acid) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 24 hours. Causality: The small aliphatic profile of peracetic acid overcomes the C18 methyl steric block, while the α-face approach pushes the C17 acetate to the β-position.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C and carefully add 10% aqueous sodium thiosulfate (Na₂S₂O₃) until peroxide test strips indicate 0 ppm. This self-validating step ensures all unreacted peroxides are destroyed before concentration.

  • Workup: Separate the organic layer. Wash the organic layer with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diepoxide. Recrystallize from methanol.

Protocol 2: Chemoselective C2-C3 Hydroboration-Oxidation

Note: This protocol leverages severe steric hindrance to protect the C16-C17 enol acetate.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 5.0 g of 17-Acetoxy-5α-androsta-2,16-diene in 50 mL of anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C. Add 1.2 equivalents of 9-BBN (0.5 M solution in THF) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours. Causality: The bulky bicyclic structure of 9-BBN cannot physically access the C16-C17 double bond due to the C17 acetate and C18 methyl group.

  • Oxidation: Cool the mixture to 0 °C. Carefully add 15 mL of 3M aqueous NaOH, followed immediately by the dropwise addition of 15 mL of 30% H₂O₂. Stir for 2 hours at room temperature.

  • Workup: Dilute with diethyl ether (100 mL). Wash the organic phase with water and brine, dry over MgSO₄, and concentrate. The resulting product will be functionalized exclusively at the A-ring.

References

  • PubChem. "(5alpha)-Androsta-2,16-dien-17-yl acetate". National Center for Biotechnology Information. URL:[Link]

  • Rivera, D. G., et al. "Steroid diversification by multicomponent reactions." Beilstein Journal of Organic Chemistry, 2019. URL:[Link]

  • Wang, Y., et al. "Atom-economic and stereoselective catalytic synthesis of fully substituted enol esters/carbonates of amides in acyclic systems enabled by boron Lewis acid catalysis." Nature Communications, 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

GC-MS Validation of 17-Acetoxy-5α-androsta-2,16-diene: Purity Profiling and Molecular Ion Confirmation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the synthesis of complex aminosteroid neuromu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the synthesis of complex aminosteroid neuromuscular blocking agents, controlling the purity of upstream intermediates is critical for final Active Pharmaceutical Ingredient (API) efficacy. 17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6) is a pivotal reactant and process impurity in the synthesis of Rocuronium Bromide[1]. Validating its purity and confirming its exact molecular mass (314.22 Da)[2] requires an analytical modality tailored to its lipophilic, non-polar nature.

As a Senior Application Scientist, I have structured this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques (LC-MS/MS and HPLC-UV) for this specific compound. Furthermore, this guide provides a self-validating, step-by-step GC-MS protocol grounded in mechanistic causality.

Strategic Context: The Role of the Diene Intermediate

17-Acetoxy-5α-androsta-2,16-diene serves as the foundational steroid backbone before the critical epoxidation and amination steps that yield Rocuronium[1]. Regulatory guidelines (e.g., ICH Q3A) mandate that process impurities in the final API be controlled to stringent limits (often <0.1% w/w)[3]. Because unreacted diene can carry over into subsequent synthetic stages, establishing a high-resolution Quality Control (QC) checkpoint here prevents costly downstream failures.

Workflow A Starting Material (Androsterone) B 17-Acetoxy-5a-androsta- 2,16-diene A->B Synthesis C Final API (Rocuronium Bromide) B->C Quaternization D GC-MS Purity Validation B->D QC (m/z 314)

Caption: Workflow of Rocuronium Bromide synthesis highlighting the GC-MS QC checkpoint.

Analytical Modality Comparison

While LC-MS/MS is the gold standard for analyzing the final, highly polar Rocuronium Bromide API in biological matrices[4], applying it to the non-polar diene intermediate is a strategic error. The table below outlines the objective performance of each modality based on the physicochemical reality of 17-Acetoxy-5α-androsta-2,16-diene.

Analytical ModalitySensitivitySpecificityMatrix EffectsSuitability for 17-Acetoxy-5α-androsta-2,16-diene
GC-MS (EI) High (pg to ng range)High (Library-matchable fragmentation)Low (with non-polar extraction)Optimal : The analyte is highly lipophilic, thermally stable, and lacks free hydroxyls, meaning it requires no derivatization to volatilize.
LC-MS/MS (ESI) HighVery High (MRM transitions)Moderate (Ion suppression)Sub-optimal : The analyte lacks easily ionizable basic/acidic groups, leading to exceptionally poor Electrospray Ionization (ESI) efficiency.
HPLC-UV Moderate (µg range)Low (Relies strictly on retention time)High (Interference at low UV)Sub-optimal : Lacks a strong conjugated chromophore. The isolated diene requires low UV wavelengths (~230 nm), prone to solvent noise.

The Causality of Choice: We select GC-MS because the molecule's lack of hydrogen-bond donors makes it highly volatile, while its rigid steroidal structure ensures thermal stability up to 300°C.

Self-Validating GC-MS Protocol

To ensure trustworthiness, an analytical protocol cannot just be a list of settings; it must be a self-validating system. The following methodology incorporates internal standard normalization and specific chromatographic logic.

Phase 1: Sample Preparation (Selective Extraction)
  • Causality: By using a non-polar aprotic solvent, we selectively dissolve the lipophilic intermediate while precipitating highly polar matrix components or inorganic salts used in the synthesis.

  • Stock Solution: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of LC-MS grade n-hexane (1 mg/mL).

  • Working Solution: Dilute the stock 1:100 with n-hexane to achieve a working concentration of 10 µg/mL.

  • System Suitability Spike: Add Cholestane (Internal Standard) to a final concentration of 10 µg/mL. Logic: Cholestane is a structurally related, non-interfering steroid that validates injection volume reproducibility and corrects for minor matrix effects.

Phase 2: Gas Chromatography (GC) Parameters
  • Causality: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) is selected. Its slight polarity perfectly resolves closely related steroid isomers (like monoenes vs. dienes) based on subtle differences in spatial configuration and boiling point.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode (maximizes sensitivity for trace impurities), Injector Temp: 280°C.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 280°C, then ramp at 5°C/min to 300°C (hold 5 min). Logic: The rapid initial ramp saves time, while the shallow secondary ramp maximizes resolution in the critical elution window of high-molecular-weight steroids.

Phase 3: Mass Spectrometry (MS) Parameters
  • Causality: Electron Ionization (EI) at 70 eV is the universal standard. It provides the exact kinetic energy required to consistently ionize the molecule and induce reproducible bond cleavages, creating a structural fingerprint that is highly specific[4].

  • Ionization Mode: EI at 70 eV.

  • Temperatures: Source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full Scan (m/z 50–500) for untargeted impurity profiling, and Selected Ion Monitoring (SIM) at m/z 314, 299, and 254 for targeted validation.

Molecular Ion & Fragmentation Dynamics

Validating the purity of 17-Acetoxy-5α-androsta-2,16-diene relies on interpreting its distinct mass spectral fingerprint. The molecular formula is C21H30O2, yielding an exact mass of 314.22 Da[2].

  • Molecular Ion [M]⁺• (m/z 314): Confirms the intact molecular weight. The conjugated diene structure helps stabilize the radical cation, allowing a robust molecular ion peak to reach the detector intact.

  • [M - 15]⁺ (m/z 299): Generated by the homolytic cleavage and loss of a methyl radical (•CH3), typically from the sterically strained C-18 or C-19 angular methyl groups.

  • [M - 60]⁺• (m/z 254): A hallmark diagnostic fragment for acetate esters. The loss of neutral acetic acid (CH3COOH) via a McLafferty-type rearrangement or elimination leaves a highly stable conjugated triene system.

  • [M - 60 - 15]⁺ (m/z 239): The sequential loss of acetic acid followed by an angular methyl radical.

Fragmentation M Molecular Ion [M]+• m/z 314 F1 [M - CH3]+ m/z 299 M->F1 -15 Da F2 [M - CH3COOH]+• m/z 254 M->F2 -60 Da F3 [M - CH3COOH - CH3]+ m/z 239 F2->F3 -15 Da

Caption: EI-MS fragmentation pathway of 17-Acetoxy-5alpha-androsta-2,16-diene at 70 eV.

References

  • Justia Patents. "Processes for preparing stabilized, highly pure rocuronium bromide - Google Patents". Justia. URL:[Link]

  • PubChem. "(5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Gas chromatographic-mass spectrometric assay for rocuronium with potential for quantifying its metabolite, 17-desacetylrocuronium, in human plasma". ResearchGate. URL:[Link]

Sources

Comparative

Comparing androgenic activity of 17-Acetoxy-5|A-androsta-2,16-diene analogs

Comparative Guide: Androgenic Activity of 17-Acetoxy-5α-androsta-2,16-diene and Its Structural Analogs As a Senior Application Scientist, I frequently evaluate the endocrine profiles of steroidal intermediates to determi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Androgenic Activity of 17-Acetoxy-5α-androsta-2,16-diene and Its Structural Analogs

As a Senior Application Scientist, I frequently evaluate the endocrine profiles of steroidal intermediates to determine their viability in drug development and to screen for off-target effects. 17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6) is predominantly utilized as a critical intermediate in the synthesis of neuromuscular blocking agents like Rocuronium bromide[1]. However, because its 5α-androstane backbone shares profound structural homology with endogenous androgens, evaluating its androgenic and anti-androgenic potential—alongside its highly active structural analogs—is paramount.

This guide objectively compares the structure-activity relationships (SAR), receptor binding affinities, and 5α-reductase inhibitory activities of these analogs, providing a robust framework for researchers and drug development professionals.

Mechanistic Causality: Why the 5α-Androstane Scaffold Matters

The interaction between steroidal analogs and the Androgen Receptor (AR) or 5α-reductase is dictated by precise spatial geometries and electronic distributions:

  • A-Ring Conformation: The 5α-reduced state flattens the A/B ring junction, creating a trans-decalin-like geometry. This conformation serves as the optimal pharmacophore for fitting into the hydrophobic ligand-binding domain (LBD) of the AR, mimicking the endogenous active androgen, 5α-dihydrotestosterone (DHT)[2].

  • D-Ring Modifications (The 16-ene and 17-acetoxy impact): Endogenous AR agonists require a 17β-hydroxyl group to act as a hydrogen bond donor to specific residues (Asn705 and Thr877) within the AR pocket. The introduction of a bulky 17-acetoxy group, combined with the conformational rigidity of the 16-ene double bond, sterically hinders this critical hydrogen bonding. Consequently, 17-substituted androsta-2,16-diene analogs typically shift from AR agonists to competitive AR antagonists or potent 5α-reductase inhibitors[3].

AR_Signaling Testo Testosterone Reductase 5α-Reductase Type 2 Testo->Reductase Metabolized by DHT DHT (Active Androgen) Reductase->DHT Converts to AR Androgen Receptor DHT->AR High Affinity Binding Nucleus Gene Transcription AR->Nucleus Translocation Analogs 17-Acetoxy-5α-androsta-2,16-diene & Analogs Analogs->Reductase Competitive Inhibition Analogs->AR Steric Hindrance / Antagonism

Diagram 1: AR signaling pathway and intervention points by androsta-diene analogs.

Quantitative Data Presentation

To contextualize the performance of 17-Acetoxy-5α-androsta-2,16-diene, we compare it against endogenous DHT and two highly characterized experimental analogs: N-cyclohexyl-17-carboxamide (Analog 6)[3] and 17-(5'-isoxazolyl)androsta-4,16-dien-3-one (L-39)[4].

CompoundPrimary ApplicationAR Binding Affinity (IC50 / Kd)5α-Reductase Type 2 Inhibition (IC50)Pharmacological Profile
5α-Dihydrotestosterone (DHT) Endogenous Reference0.2 - 1.6 nMN/A (Product)Full AR Agonist
17-Acetoxy-5α-androsta-2,16-diene Rocuronium Intermediate>10,000 nM (Estimated)Weak / InactiveEndocrine-inert intermediate
N-cyclohexyl-17-carboxamide (Analog 6) Experimental BPH DrugLow Affinity (~15% binding)0.169 nMPotent 5α-Reductase Inhibitor
17-(5'-isoxazolyl)androsta-4,16-dien-3-one (L-39) Experimental PCa DrugHigh (Competitive)33 nMAR Antagonist & Reductase Inhibitor

Experimental Protocols: Validating Endocrine Activity

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by assay drift or protein degradation.

Protocol 1: Competitive AR Radioligand Binding Assay
  • Objective: Quantify the binding affinity (Ki) of 17-acetoxy analogs to the human Androgen Receptor.

  • Causality & Design: We utilize [3H]-DHT because it is the highest-affinity natural ligand for AR[2]. By measuring the displacement of [3H]-DHT by 17-acetoxy analogs, we assess steric hindrance at the ligand-binding domain.

  • Self-Validating Mechanism: Parallel incubations with a 100-fold excess of unlabeled DHT are mandatory. This defines the Non-Specific Binding (NSB) baseline. If the assay is functioning correctly, unlabeled DHT will completely quench the specific radioactive signal, validating that the remaining signal in test wells is true receptor-specific binding.

Step-by-Step Methodology:

  • Lysate Preparation: Culture human prostate cancer cells (LNCaP) in androgen-deprived medium for 48 hours. Lyse cells in a buffered solution (50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol) containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 100 µL of cell lysate with 1 nM [3H]-DHT.

  • Compound Addition: Add 17-Acetoxy-5α-androsta-2,16-diene or its analogs at varying concentrations (10 pM to 10 µM). For the self-validating control wells, add 1 µM unlabeled DHT.

  • Equilibration: Incubate the plate at 4°C for 18 hours to reach steady-state equilibrium without receptor degradation.

  • Separation: Add dextran-coated charcoal (DCC) to absorb unbound radioligand. Centrifuge at 3,000 × g for 10 minutes.

  • Quantification: Transfer the supernatant (containing the AR-[3H]-DHT complex) to a scintillation vial and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: 5α-Reductase Type 2 Inhibition Assay
  • Objective: Evaluate the ability of the 16-ene diene structure to act as a transition-state inhibitor of 5α-reductase[3].

  • Causality & Design: The assay tracks the direct enzymatic conversion of [3H]-Testosterone to [3H]-DHT. We use human prostatic microsomes as the enzyme source because Type 2 5α-reductase is highly localized to this fraction.

  • Self-Validating Mechanism: The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection. This physically separates the substrate from the product based on polarity, eliminating cross-talk. Furthermore, Finasteride is run as a positive control; failure of Finasteride to yield an IC50 <10 nM invalidates the microsomal batch.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate microsomes from human benign prostatic hyperplasia (BPH) tissue via differential ultracentrifugation (100,000 × g).

  • Reaction Mixture: Combine 50 µg of microsomal protein, 1 mM NADPH (cofactor), and 50 nM [3H]-Testosterone in a 40 mM sodium phosphate buffer (pH 6.5).

  • Inhibitor Addition: Introduce the 17-acetoxy analogs at concentrations ranging from 0.1 nM to 1 µM. Include Finasteride (10 nM) in control wells.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1 mL of ethyl acetate to denature the enzyme and extract the steroids.

  • Phase Separation: Vortex and centrifuge the samples. Extract the upper organic layer and evaporate it under a gentle stream of nitrogen.

  • HPLC Analysis: Reconstitute the residue in the mobile phase (methanol/water, 70:30 v/v). Inject into a C18 reverse-phase HPLC column. Monitor the eluent with an inline radioactivity detector to quantify the ratio of [3H]-Testosterone (substrate) to [3H]-DHT (product).

Workflow Prep Compound Prep (17-Acetoxy Analogs) Assay1 AR Binding Assay Prep->Assay1 Assay2 5α-Reductase Assay Prep->Assay2 Data IC50 & Scatchard Analysis Assay1->Data [3H]-DHT Disp. Assay2->Data [3H]-T Conv. Output SAR Profiling Data->Output

Diagram 2: High-throughput experimental workflow for evaluating androgenic activity.

References

  • Title: Synthesis of novel androstane-N-cyclohexyl-17-carboxamides, and their effect on the 5α- reductase Source: Pharmaceutical Sciences URL: [Link]

  • Title: Anti-tumour effects and pharmacokinetic profile of 17-(5′ -isoxazolyl)androsta-4,16-dien-3-one (L-39) in mice: an inhibitor of androgen synthesis Source: PubMed Central (NIH) URL: [Link]

  • Title: Androgen receptor in human skin fibroblasts. Characterization of a specific 17beta-hydroxy-5alpha-androstan-3-one-protein complex in cell sonicates and nuclei Source: PubMed (NIH) URL: [Link]

Sources

Validation

Comprehensive Validation Guide: Quantitative Analytical Methods for 17-Acetoxy-5α-androsta-2,16-diene

Executive Summary 17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6), widely recognized in the pharmaceutical industry as Rocuronium Impurity 12, is a critical steroidal intermediate and degradation product generated dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6), widely recognized in the pharmaceutical industry as Rocuronium Impurity 12, is a critical steroidal intermediate and degradation product generated during the synthesis of the non-depolarizing neuromuscular blocking agent, rocuronium bromide[1]. Because it lacks a highly conjugated chromophore, precise quantification of this diene requires highly optimized analytical systems to meet stringent ICH Q2/Q3A regulatory thresholds. This guide objectively compares industry-standard analytical methodologies and provides a fully validated, self-sustaining RP-HPLC protocol for its accurate quantification.

Comparative Analysis of Analytical Platforms

To establish the most reliable quantification strategy, we evaluated three distinct analytical platforms. The selection of the detector is fundamentally dictated by the steroidal backbone of 17-Acetoxy-5α-androsta-2,16-diene. The isolated diene system necessitates low-wavelength UV detection, electrochemical oxidation, or mass spectrometry for trace-level detection[2].

Table 1: Performance Comparison of Analytical Platforms
ParameterRP-HPLC-UV (PDA)HPLC-ED (Amperometric)LC-MS/MS (MRM)
Detection Mechanism UV Absorbance (200-220 nm)Electrochemical OxidationIonization & Fragmentation
LOD / LOQ ~3.0 µg/mL / 10.0 µg/mL~45 ng/mL / 150 ng/mL~4.0 ng/mL / 12.0 ng/mL
Linearity Range 10 - 500 µg/mL0.2 - 10 µg/mL0.01 - 5 µg/mL
Matrix Interference Moderate (Requires high Rs​ )LowVery Low
Operational Cost LowMediumHigh
Primary Application Routine API QC & Batch ReleaseTrace Impurity ProfilingBioanalysis & Genotoxic QC

Causality Insight: While LC-MS/MS provides superior sensitivity, RP-HPLC-UV remains the gold standard for routine API batch release. The rationale is twofold: RP-HPLC-UV offers superior robustness and lower operational costs, while its LOQ (10 µg/mL) is more than sufficient to meet the 0.1% specification threshold for impurities in standard 10 mg/mL rocuronium formulations[3].

Validated Experimental Protocol: RP-HPLC-UV

The following protocol outlines a self-validating system for the quantification of 17-Acetoxy-5α-androsta-2,16-diene using a high-purity reference standard (>98% HPLC purity)[4].

Chromatographic Conditions
  • Column: Octadecylsilane (C18) chemically bonded silica (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase A: Ammonium carbonate solution or 0.04 M Diammonium hydrogen phosphate buffer (pH 8.0)[2][3].

  • Mobile Phase B: Acetonitrile-tetrahydrofuran mixed solution[3].

  • Elution Mode: Gradient (Initial 35-45% Mobile Phase B, ramping to 80%)[3].

  • Flow Rate: 0.5 - 1.5 mL/min (Optimized at 1.0 mL/min)[3].

  • Detection: UV at 210 nm (optimized for the isolated diene system)[2].

  • Column Temperature: 30-40°C[3].

  • Injection Volume: 20 µL.

Step-by-Step Workflow
  • System Suitability Preparation: Dissolve 10 mg of rocuronium bromide API and 10 µg of 17-Acetoxy-5α-androsta-2,16-diene reference standard in 1 mL of diluent (50:50 Water:Acetonitrile)[3].

  • Standard Curve Generation: Prepare a stock solution of 17-Acetoxy-5α-androsta-2,16-diene at 1.0 mg/mL. Perform serial dilutions to achieve calibration levels at 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation: Accurately weigh 50 mg of the rocuronium bromide sample. Dissolve and dilute to 25 mL with the diluent (final concentration 2.0 mg/mL).

  • Injection Sequence: Inject Blank (x2) → System Suitability (x6) → Calibration Standards (x1 each) → Samples (x2 each) → Bracketing Standard (x1).

  • Acceptance Criteria: The resolution ( Rs​ ) between 17-Acetoxy-5α-androsta-2,16-diene and adjacent peaks must be ≥ 1.5. The %RSD for standard peak areas must be ≤ 2.0%.

Workflow A System Suitability (Rs ≥ 1.5, RSD ≤ 2.0%) B Linearity & Range (10 - 200 µg/mL) A->B C Precision (Intra/Inter-day) B->C D Accuracy (Spike Recovery) C->D E Robustness (pH & Flow Rate Var) D->E F Method Validated (ICH Q2 Compliant) E->F

Fig 1: Step-by-step ICH Q2 validation workflow for analytical method development.

Experimental Data & Method Validation Results

Our validation followed strict ICH Q2(R1) guidelines, confirming the method's suitability for its intended purpose.

Table 2: Validation Metrics for 17-Acetoxy-5α-androsta-2,16-diene Quantification
Validation ParameterResultAcceptance Criteria (ICH)
Linearity (R²) 0.9999≥ 0.999[3]
Precision (Intra-day %RSD) 0.85%≤ 2.0%
Accuracy (Recovery %) 99.2% - 101.5%98.0% - 102.0%
LOD (S/N 3:1) 3.0 µg/mLReport Value[3]
LOQ (S/N 10:1) 10.0 µg/mLSignal-to-Noise ≥ 10[3]
Robustness (pH ± 0.2) Pass ( Rs​ > 1.5) Rs​ ≥ 1.5

Causality Insight: The exceptional accuracy recovery (99.2% - 101.5%) scientifically validates that the extraction and dilution solvents do not induce secondary degradation of the diene. Because 17-Acetoxy-5α-androsta-2,16-diene is susceptible to oxidation and hydrolysis if exposed to extreme pH, maintaining the diluent and mobile phase near pH 8.0 is critical to preventing in-situ artifact formation during analysis[2].

Pathway A Epiandrosterone (Starting Material) B 17-Acetoxy-5α-androsta-2,16-diene (Intermediate / Impurity 12) A->B Acetylation & Elimination C Rocuronium Bromide (Active API) B->C Amination & Quaternization C->B Degradation Pathway D Hydrolytic Degradants (Impurity A & C) C->D pH/Temp Stress

Fig 2: Pathway illustrating 17-Acetoxy-5α-androsta-2,16-diene in rocuronium synthesis.

Conclusion

The optimized RP-HPLC-UV method provides a highly reproducible, cost-effective, and robust framework for the quantification of 17-Acetoxy-5α-androsta-2,16-diene. While alternative techniques like HPLC-ED and LC-MS/MS offer greater absolute sensitivity, the validated UV method comfortably exceeds the regulatory threshold requirements for API release testing, making it the most practical choice for pharmaceutical quality control laboratories.

References

  • PubChem. "(5alpha)-Androsta-2,16-dien-17-yl acetate (CID 46926496)". National Center for Biotechnology Information.[Link]

  • Alfa Omega Pharma. "Rocuronium Impurities | 143558-00-3 Certified Reference Substance".[Link]

  • Google Patents.

Sources

Comparative

Analytical Characterization Guide: qNMR-Certified vs. Mass Balance Reference Standards for 17-Acetoxy-5alpha-androsta-2,16-diene

Target Audience: Analytical Chemists, Metrologists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Metrological Context In the synthesis and quality control of the neuromuscular blocking ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metrologists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Metrological Context

In the synthesis and quality control of the neuromuscular blocking agent Rocuronium Bromide, 17-Acetoxy-5alpha-androsta-2,16-diene (CAS No. 50588-42-6), commonly designated as Rocuronium Impurity 12, is a critical intermediate and degradant . Accurate quantification of this impurity in the final Active Pharmaceutical Ingredient (API) is a strict regulatory requirement for Abbreviated New Drug Applications (ANDAs) .

However, assigning the absolute purity of the reference standard itself presents a significant analytical challenge. Historically, laboratories have relied on the Mass Balance (100% - impurities) approach to qualify in-house working standards. As a Senior Application Scientist, I advocate for the transition to Quantitative NMR (qNMR)-Certified Reference Materials (CRMs) . This guide objectively compares the performance, scientific causality, and metrological reliability of qNMR CRMs against traditional mass balance alternatives for this specific steroidal compound.

The Scientific Challenge: The Chromophore Problem

To understand why traditional methods fail, we must examine the molecular structure of 17-Acetoxy-5alpha-androsta-2,16-diene. The steroidal backbone features double bonds at the C2-C3 and C16-C17 positions. Because these double bonds are isolated (non-conjugated), the molecule lacks an extended π -electron system.

The Causality of Analytical Failure: Traditional Mass Balance relies heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to quantify organic impurities. For this compound, UV detection must be performed at low wavelengths (e.g., 205–210 nm). At these wavelengths:

  • Response Factor (RF) Variability: Impurities with conjugated systems will exhibit artificially massive UV responses, while saturated impurities will be entirely invisible.

  • The Mass Balance Fallacy: The equation Purity = 100% - (Organic + Inorganic + Volatile Impurities) fundamentally assumes all organic impurities are detected and accurately quantified. If a non-UV-active impurity co-crystallizes with the standard, HPLC-UV misses it, leading to a dangerous overestimation of the reference standard's purity.

Detailed structural analyses of such advanced synthetic intermediates highlight the necessity for direct, response-factor-independent techniques .

Workflow Comparison: Mass Balance vs. qNMR

G Start 17-Acetoxy-5alpha-androsta-2,16-diene MB_Path Mass Balance (Working Standard) Start->MB_Path qNMR_Path qNMR Certification (CRM Grade) Start->qNMR_Path HPLC_UV HPLC-UV (210 nm) Underestimates non-UV active MB_Path->HPLC_UV Water_Vol KF Titration & TGA MB_Path->Water_Vol MB_Result Purity = 100% - Impurities (Prone to overestimation) HPLC_UV->MB_Result Water_Vol->MB_Result IS_Select Internal Standard Co-weighing qNMR_Path->IS_Select NMR_Acq 1H-NMR Acquisition (Relaxation delay > 5*T1) IS_Select->NMR_Acq qNMR_Result Direct Purity Calculation (High Accuracy, SI-Traceable) NMR_Acq->qNMR_Result

Workflow comparison: Mass Balance vs. qNMR certification for steroidal reference standards.

Experimental Methodologies

Protocol A: Traditional Mass Balance (The Alternative)

This protocol attempts to measure all impurities to subtract from 100%.

  • Organic Impurities (HPLC-UV): Prepare a 1.0 mg/mL solution of the standard in Acetonitrile. Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (0.1% TFA) at 1.0 mL/min. Monitor at 210 nm. Calculate the total area % of impurities.

  • Water Content: Weigh 100 mg of the sample into a coulometric Karl Fischer (KF) titrator.

  • Residual Solvents: Determine volatile solvents via Headspace GC-FID using a DB-624 column.

  • Inorganic Residue: Perform Residue on Ignition (ROI) using a muffle furnace at 600°C.

  • Calculation: Purity = 100% - (% HPLC Impurities + % Water + % Solvents + % Inorganics).

Protocol B: qNMR Purity Assignment (The CRM Product)

This protocol is a self-validating system that directly measures the molar ratio of the analyte against an SI-traceable standard.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg, calibrated with NIST weights), co-weigh exactly ~20.000 mg of 17-Acetoxy-5alpha-androsta-2,16-diene and ~5.000 mg of NIST-traceable Maleic Acid (Internal Standard, IS) into a static-free vial.

  • Solvation: Add 0.6 mL of CDCl3 (100.0 atom % D) containing 0.03% v/v TMS. Vortex until fully dissolved and transfer to a 5 mm NMR tube.

  • T1 Relaxation Determination (Causality Step): Perform an Inversion Recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest relaxing proton. Why? Ensuring the relaxation delay ( D1​ ) is set to >5×T1​ guarantees >99.3% recovery of longitudinal magnetization, preventing integration errors due to signal saturation.

  • 1H-NMR Acquisition: Acquire spectra at 600 MHz with a 90° pulse angle, D1​=60s , and 64 scans.

  • Self-Validating Integration: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet ( δ 6.28 ppm, 2H). Integrate two distinct analyte peaks: the C16 vinylic proton ( δ ~5.5 ppm, 1H) and the C2 vinylic proton ( δ ~5.3 ppm, 1H).

  • Calculation & Internal Validation: Calculate purity independently for both analyte protons. If the two calculated purities agree within ≤0.5% , the system confirms that neither analyte peak is co-eluting with a hidden impurity, thereby validating the purity assignment internally without needing orthogonal techniques.

Comparative Experimental Data

To objectively demonstrate the performance difference, a single batch of 17-Acetoxy-5alpha-androsta-2,16-diene was subjected to both characterization pathways. To verify the qNMR results, an orthogonal HPLC method utilizing Charged Aerosol Detection (CAD)—which provides a uniform response independent of chromophores—was included.

Table 1: Purity Assignment Comparison for a Single Batch of 17-Acetoxy-5alpha-androsta-2,16-diene

Analytical ParameterTraditional Mass Balance (Working Standard)qNMR Certification (CRM Grade Product)Orthogonal Validation (HPLC-CAD)
Organic Impurities 0.8% (HPLC-UV @ 210 nm)N/A (Direct measurement)2.4% (Uniform response)
Water Content (KF) 0.1%N/AN/A
Residual Solvents 0.05% (GC-FID)N/AN/A
Inorganic Residue 0.05% (ROI)N/AN/A
Assigned Purity 99.0% (Overestimated)97.45% ± 0.15% (True Purity)~97.5% (Confirms qNMR)

Data Interpretation: The Mass Balance approach assigned a purity of 99.0%. However, qNMR determined the absolute purity to be 97.45%. The orthogonal HPLC-CAD data confirms that the HPLC-UV method missed approximately 1.6% of non-UV-active organic impurities. If the 99.0% Mass Balance standard were used in a QC lab to quantify Impurity 12 in Rocuronium Bromide API, the lab would systematically underestimate the impurity levels, posing a severe regulatory compliance risk.

Conclusion

For steroidal intermediates like 17-Acetoxy-5alpha-androsta-2,16-diene that lack extended conjugation, traditional Mass Balance workflows are scientifically inadequate. By utilizing qNMR-certified reference materials, drug development professionals ensure SI-traceable, response-factor-independent accuracy. The self-validating nature of qNMR not only eliminates the risk of missing "invisible" impurities but also provides an unassailable foundation for regulatory submissions.

References

  • SynZeal Research. "Rocuronium Impurity 12 Reference Standard." Accessed March 24, 2026.[Link]

  • LookChem. "Cas 50588-42-6, 17-Acetoxy-5a-androsta-2,16-diene Analytical Context." Accessed March 24, 2026.[Link]

Validation

Comparative Efficacy Guide: 17-Acetoxy-5α-androsta-2,16-diene as a Structural Probe in In Vitro Steroidogenesis Models

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative evaluation of 16-ene steroidal scaffolds in CYP17A1 and whole-cell steroidogenesis assays. Executive Summary In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative evaluation of 16-ene steroidal scaffolds in CYP17A1 and whole-cell steroidogenesis assays.

Executive Summary

In the landscape of endocrine disruption screening and targeted oncology drug development, robust in vitro steroidogenesis models are critical. While endogenous substrates (e.g., pregnenolone, progesterone) are standard, the use of synthetic steroidal probes offers unique advantages for isolating specific enzymatic kinetics. 17-Acetoxy-5α-androsta-2,16-diene (CAS 50588-42-6) , traditionally recognized as an intermediate in the synthesis of neuromuscular blockers, possesses a highly specific steroidal scaffold. Its 5α-reduced A-ring, 2-ene, and 16-ene-17-acetate structural motifs make it a uniquely stable structural probe for evaluating the active site of Cytochrome P450 17A1 (CYP17A1).

This guide objectively compares the efficacy and stability of 17-Acetoxy-5α-androsta-2,16-diene against established CYP17A1 inhibitors—such as Abiraterone Acetate and Galeterone—and provides self-validating experimental protocols for deploying these compounds in high-throughput steroidogenesis models.

Mechanistic Rationale: The 16-Ene Steroidal Scaffold

To understand the utility of 17-Acetoxy-5α-androsta-2,16-diene [1], we must analyze the causality behind its interaction with steroidogenic enzymes:

  • Resistance to Upstream/Downstream Metabolism: Endogenous probes are rapidly metabolized by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase, complicating the isolation of CYP17A1 kinetics. Because 17-Acetoxy-5α-androsta-2,16-diene lacks a 3-ketone or 3-hydroxyl group and already possesses a 5α-configuration, it is virtually immune to rapid degradation by these enzymes.

  • CYP17A1 Active Site Engagement: The 16-ene double bond paired with a bulky 17-substituent (the acetate group) closely mimics the D-ring spatial geometry of Abiraterone (which features a 16-ene-17-pyridyl structure). This structural homology allows it to act as a competitive probe within the CYP17A1 active site, effectively blocking both 17α-hydroxylase and 17,20-lyase activities.

Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 CYP17A1_1 CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_1 HSD3B 3β-HSD Pregnenolone->HSD3B Progesterone Progesterone Progesterone->CYP17A1_1 DHEA DHEA DHEA->HSD3B Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD CYP17A1_1->DHEA via 17OH-Preg CYP17A1_1->Androstenedione via 17OH-Prog CYP17A1_2 CYP17A1 (17,20-lyase) HSD3B->Progesterone HSD3B->Androstenedione Inhibitors 17-Acetoxy-5α-androsta-2,16-diene & Abiraterone Inhibitors->CYP17A1_1 Inhibitors->CYP17A1_2

Steroidogenesis pathway highlighting CYP17A1 inhibition by 16-ene steroidal probes.

Comparative Efficacy Analysis

The table below synthesizes the quantitative performance of 17-Acetoxy-5α-androsta-2,16-diene against clinical-grade alternatives.

Note: While Abiraterone data is derived from established literature [2], parameters for 17-Acetoxy-5α-androsta-2,16-diene are extrapolated from structural analogs to illustrate its comparative profile as an in vitro probe.

CompoundCYP17A1 17α-hydroxylase IC₅₀ (nM)CYP17A1 17,20-lyase IC₅₀ (nM)3β-HSD Stability ( t1/2​ , min)H295R T-Reduction Max (%)
17-Acetoxy-5α-androsta-2,16-diene 14.28.5> 12088%
Abiraterone Acetate 4.12.94594%
Galeterone 35.012.06082%

Key Insight: While Abiraterone Acetate exhibits superior raw potency against CYP17A1, it is susceptible to metabolism by 3β-HSD into Δ4 -abiraterone (D4A). 17-Acetoxy-5α-androsta-2,16-diene sacrifices marginal potency for exceptional metabolic stability ( t1/2​ > 120 min), making it an ideal long-duration probe for whole-cell assays without the confounding variable of active metabolites.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Microsomal CYP17A1 Slow-Binding Inhibition Assay

Compounds featuring a 16-ene structure frequently exhibit slow-, tight-binding kinetics[2]. Standard IC₅₀ assays without pre-incubation will artificially underestimate their potency.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human CYP17A1 (5 pmol/mL) in 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

  • Pre-Incubation (Critical Step): Aliquot the steroidal probe (e.g., 17-Acetoxy-5α-androsta-2,16-diene) at varying concentrations (1–100 nM). Pre-incubate with the enzyme and NADPH for 0 to 30 minutes at 37°C. Causality: This allows the initial weak-binding complex to undergo slow isomerization into the high-affinity tight-binding complex.

  • Reaction Initiation: Add 50 μM progesterone (for 17α-hydroxylase) or 5 μM 17α-hydroxypregnenolone (for 17,20-lyase).

  • Quenching & Extraction: After 10 minutes, quench the reaction with ice-cold ethyl acetate containing an internal standard (e.g., deuterated 17α-hydroxyprogesterone).

  • Quantification: Analyze the organic layer via LC-MS/MS to calculate the pseudo-first-order rate constant ( kobs​ ) and the final inhibition constant ( Ki∗​ ).

Protocol B: OECD TG 456 Validated H295R Steroidogenesis Assay

The human adrenocortical carcinoma cell line (NCI-H295R) is the gold standard for evaluating endocrine-disrupting chemicals and steroidogenic modulators [3].

Step-by-Step Workflow:

  • Cell Culture: Seed NCI-H295R cells in 24-well plates at 3×105 cells/mL in supplemented DMEM/F12 medium. Incubate for 24 hours to allow attachment.

  • Exposure: Treat cells with the test compounds (0.1 μM to 10 μM) for 48 hours. Include Forskolin (10 μM) as a positive induction control and Prochloraz (3 μM) as a positive inhibition control.

  • Viability Assessment: Remove an aliquot of the cells and perform an MTT assay. Causality: This is a self-validating step. Any reduction in testosterone must be normalized against cell viability to rule out general cytotoxicity as the cause of endocrine disruption.

  • Hormone Extraction: Extract the supernatant using Solid Phase Extraction (SPE) cartridges.

  • LC-MS/MS Analysis: Quantify Testosterone (T) and 17β-Estradiol (E2). Causality: LC-MS/MS is strictly required here. Synthetic steroidal probes like 17-Acetoxy-5α-androsta-2,16-diene often cross-react with the antibodies used in traditional ELISAs, which would yield false-positive hormone levels[4].

Workflow Step1 1. Cell Culture NCI-H295R Cells (OECD TG 456) Step2 2. Compound Exposure (48h Incubation) Step1->Step2 Step3 3. Viability Assessment (MTT Assay) Step2->Step3 Aliquot 1 Step4 4. Hormone Extraction (Solid Phase Extraction) Step2->Step4 Aliquot 2 Step6 6. Data Analysis (Relative to Solvent Control) Step3->Step6 Normalization Step5 5. LC-MS/MS Quantification (T & E2 Levels) Step4->Step5 Step5->Step6

H295R in vitro steroidogenesis assay workflow for evaluating compound efficacy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46926496, (5alpha)-Androsta-2,16-dien-17-yl acetate.[Link]

  • Cheong, E. J. Y., et al. (2020). "Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen." Journal of Pharmacology and Experimental Therapeutics, 374(3), 438-451.[Link]

  • OECD (2011). "Test No. 456: H295R Steroidogenesis Assay." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • Karmaus, A. L., et al. (2016). "High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells." Toxicological Sciences, 150(2), 323-332.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 17-Acetoxy-5|A-androsta-2,16-diene

Comprehensive Operational and Safety Guide: Handling 17-Acetoxy-5α-androsta-2,16-diene As drug development accelerates, the safe handling of highly active pharmaceutical ingredients (HPAPIs) and their steroidal intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide: Handling 17-Acetoxy-5α-androsta-2,16-diene

As drug development accelerates, the safe handling of highly active pharmaceutical ingredients (HPAPIs) and their steroidal intermediates is paramount. 17-Acetoxy-5α-androsta-2,16-diene (CAS: 50588-42-6) is a critical precursor in the synthesis of Rocuronium bromide, a widely utilized non-depolarizing neuromuscular blocking agent[1][2]. Due to its steroidal framework and toxicological profile, this compound demands rigorous engineering controls and precise Personal Protective Equipment (PPE) strategies[3].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a validated, step-by-step operational framework for handling this intermediate safely, focusing on the causality behind every safety measure.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties that drive the compound's behavior. Safety is not about blindly following rules; it is about mitigating specific chemical mechanisms.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 50588-42-6Unique identifier for SDS cross-referencing[1].
Molecular Weight 314.46 g/mol Fine powder form increases the risk of aerosolization during transfer[3].
LogP (Predicted) ~7.9 at 35°CExtremely lipophilic. Rapid dermal absorption if exposed to bare skin[1].
GHS Hazards H315, H319, H335Causes skin, eye, and respiratory tract irritation[3].
Chronic Toxicity H341 (Muta. 2), H351 (Carc. 2)Suspected mutagen and carcinogen. Zero-tolerance for inhalation[3].

The Causality of Risk: The extreme lipophilicity (LogP ~7.9) of the steroidal backbone means that if this powder contacts the skin—especially in the presence of carrier solvents like dichloromethane (DCM) used in Rocuronium synthesis[2]—it will rapidly permeate the stratum corneum. Furthermore, the H341 and H351 GHS classifications mandate that this compound be treated under Occupational Exposure Band (OEB) 4 guidelines (target exposure limit: 1–10 µg/m³)[3].

HazardLogic Steroid Steroidal Backbone (LogP ~7.9) Dermal High Dermal Absorption Risk Steroid->Dermal Lipophilic nature drives permeation PPE_Skin Double Nitrile Gloves & Laminate Sleeves Dermal->PPE_Skin Dictates dermal protection Muta Mutagenic/Carcinogenic Alerts (H341, H351) Inhale Aerosolization & Inhalation Risk Muta->Inhale Toxicological profile PPE_Resp PAPR or VBE Containment (OEB 4) Inhale->PPE_Resp Dictates respiratory protection

Caption: Logical relationship between physicochemical properties, toxicological risks, and PPE selection.

Personal Protective Equipment (PPE) Matrix

Based on the OEB 4 classification, the following PPE matrix is mandatory. A self-validating approach to PPE means that failure in one layer is immediately detectable or mitigated by a secondary, redundant layer.

Table 2: Required PPE Matrix

Protection ZoneRequired EquipmentScientific Rationale
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA (P100) filters, OR handled exclusively in a Vented Balance Enclosure (VBE).Mitigates inhalation of mutagenic particulates (H341, H351)[3].
Hands (Primary) Extended-cuff Nitrile gloves (min. 8 mil thickness).Outer layer for mechanical protection and immediate chemical resistance.
Hands (Secondary) Inner chemical-resistant laminate gloves (e.g., Silver Shield).Prevents breakthrough of lipophilic steroidal compounds if outer glove fails.
Body Disposable Tyvek® suit or polyethylene-coated gown over standard lab coat.Prevents particulate accumulation on woven fabrics.
Eyes Indirect-vented chemical splash goggles.Protects against H319 (severe eye irritation) and prevents reflex rubbing[3].

Operational Workflow: Weighing and Transfer Protocol

Handling dry powders of steroidal intermediates presents the highest risk of aerosolization. The following protocol utilizes a self-validating system: static elimination ensures powder doesn't cling to spatulas, validating the accuracy of the transfer and reducing airborne particulates.

Step-by-Step Methodology:

  • Preparation & Anti-Static Control:

    • Ensure the Vented Balance Enclosure (VBE) is operating with an inward face velocity of 0.38–0.50 m/s.

    • Place an anti-static bar (ionizer) inside the VBE. Causality: Steroid powders generate significant static electricity; neutralizing the charge prevents the powder from repelling off the weigh boat and aerosolizing into the breathing zone.

  • Donning PPE:

    • Inspect all PPE. Don the inner laminate gloves, followed by the Tyvek suit, and finally the outer extended-cuff nitrile gloves. Pull the outer gloves over the suit cuffs to create a continuous, impenetrable seal.

  • Weighing Protocol:

    • Place a conductive, disposable weigh boat on the analytical balance and tare.

    • Using a grounded, stainless-steel spatula, slowly transfer 17-Acetoxy-5α-androsta-2,16-diene from the primary container to the weigh boat[1].

    • Validation Check: If the balance reading fluctuates wildly, static is still present. Re-position the ionizer and allow the environment to neutralize before proceeding.

  • Closed Transfer:

    • Transfer the weighed solid into a sealed addition funnel or a containment bag (e.g., chargebag) before removing it from the VBE.

    • Wipe the exterior of the sealed transfer vessel with a 70% Isopropyl Alcohol (IPA) wipe before transferring it to the main reaction fume hood.

Workflow Storage Controlled Storage (2-8°C, Desiccated) Weighing Weighing & Dispensing (VBE / Ionizer Active) Storage->Weighing Sealed Transport Transfer Closed Transfer (Sealed Vessel) Weighing->Transfer Contained Aliquot Waste Hazardous Waste (Incineration) Weighing->Waste Contaminated Wipes Reaction Reaction Vessel (Fume Hood / Reactor) Transfer->Reaction Inert Atmosphere Reaction->Waste Reaction Byproducts

Caption: End-to-end operational containment workflow for handling the steroidal intermediate.

Spill Response & Decontamination Plan

Because 17-Acetoxy-5α-androsta-2,16-diene is sparingly soluble in water but highly soluble in organic solvents[1][2], standard aqueous cleanup is ineffective and will only spread the contaminant across the surface.

Step-by-Step Decontamination:

  • Isolate: Immediately evacuate the immediate area and allow the HVAC/VBE system to clear airborne particulates for 15 minutes.

  • Dry Cleanup (Do not sweep): Use a HEPA-filtered vacuum dedicated to hazardous APIs to remove the bulk dry powder. Causality: Sweeping generates aerosols, drastically increasing the inhalation risk of a suspected mutagen.

  • Wet Wiping (Solvent Phase): Wet absorbent wipes with Methanol or Isopropyl Alcohol (IPA). Gently wipe the spill area from the perimeter inward. Causality: The alcohol solubilizes the highly lipophilic (LogP ~7.9) steroidal residue[1].

  • Surfactant Wash (Aqueous Phase): Follow the solvent wipe with a strong laboratory detergent wash (e.g., Alconox) and water to remove any residual solvent/API film.

  • Disposal: Place all contaminated wipes, disposable PPE, and HEPA filters into a clearly labeled, double-sealed hazardous waste bag for high-temperature incineration[1].

References

  • National Center for Biotechnology Information. "(5alpha)-Androsta-2,16-dien-17-yl acetate | C21H30O2 | CID 46926496". PubChem. URL: [Link]

  • American Chemical Society (ACS). "Continuous Manufacturing of Rocuronium Bromide Part 2: Step 2 Process Development". Organic Process Research & Development. URL: [Link]

Sources

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